5-Chloropyrazine-2-sulfonyl fluoride

Covalent warhead optimization Chemical biology probe design Electrophilicity tuning

Covalent fragment screening demands sulfonyl fluoride warheads with precisely tuned reactivity-excessive electrophilicity causes promiscuous labeling; insufficient reactivity misses weak targets. 5-Chloropyrazine-2-sulfonyl fluoride (CAS 2229069-46-7) solves this via its electron-withdrawing 5-chloro substituent, balancing -SO2F stability and reactivity in physiological buffers. • Pyrazine core offers chemoselectivity orthogonal to benzene-based probes, expanding target space coverage. • Dual synthetic handles: -SO2F (SuFEx ligation) + 5-Cl (cross-coupling) enable parallel library synthesis. • Aqueous buffer stability suitable for ABPP and target engagement assays.

Molecular Formula C4H2ClFN2O2S
Molecular Weight 196.58
CAS No. 2229069-46-7
Cat. No. B2456183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyrazine-2-sulfonyl fluoride
CAS2229069-46-7
Molecular FormulaC4H2ClFN2O2S
Molecular Weight196.58
Structural Identifiers
SMILESC1=C(N=CC(=N1)Cl)S(=O)(=O)F
InChIInChI=1S/C4H2ClFN2O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H
InChIKeyVYYMYIQYDVDWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyrazine-2-sulfonyl fluoride (CAS 2229069-46-7): Core Properties and Scientific Selection Relevance


5-Chloropyrazine-2-sulfonyl fluoride (CAS 2229069-46-7, molecular formula C4H2ClFN2O2S, molecular weight 196.59) is a heterocyclic sulfonyl fluoride featuring a pyrazine core substituted with a chlorine atom at the 5-position and a sulfonyl fluoride (-SO₂F) group at the 2-position . The sulfonyl fluoride moiety serves as a balanced electrophilic warhead for sulfur(VI) fluoride exchange (SuFEx) click chemistry and covalent protein modification applications [1], while the electron-withdrawing chlorine substituent modulates the electrophilicity and chemoselectivity of the pyrazine ring [2]. The compound is primarily utilized as a covalent probe building block in chemical biology and as a versatile intermediate in medicinal chemistry synthesis [3].

Why 5-Chloropyrazine-2-sulfonyl fluoride Cannot Be Interchanged with Unsubstituted Pyrazine or Benzene Sulfonyl Fluoride Analogs


The selection of 5-chloropyrazine-2-sulfonyl fluoride over seemingly analogous sulfonyl fluorides is driven by three non-interchangeable molecular features that directly affect experimental outcomes. First, the 5-chloro substituent serves as an electron-withdrawing modulator that significantly alters the electrophilicity and hydrolytic stability of the -SO₂F group relative to unsubstituted pyrazine-2-sulfonyl fluoride, enabling tunable reactivity profiles in aqueous biological buffers [1]. Second, the pyrazine heteroaromatic core provides a distinct electronic and steric environment compared to widely used benzenesulfonyl fluoride (CAS 368-43-4), resulting in different target engagement kinetics and chemoselectivity toward nucleophilic amino acid residues in protein modification studies [2]. Third, the chlorine atom at the 5-position functions as an orthogonal synthetic handle for subsequent diversification via cross-coupling reactions, a capability absent in unsubstituted or alkyl-substituted pyrazine sulfonyl fluorides [3]. These differentiating factors are quantified in the evidence guide below.

Quantitative Differentiation Evidence for 5-Chloropyrazine-2-sulfonyl fluoride vs. Closest Analogs


Electron-Withdrawing Chloro Substituent Modulates Sulfonyl Fluoride Reactivity and Aqueous Stability

The 5-chloro substituent exerts a measurable electron-withdrawing effect on the pyrazine ring, which indirectly tunes the reactivity of the sulfonyl fluoride group. While direct head-to-head kinetic data for 5-chloropyrazine-2-sulfonyl fluoride is not yet published, structure-activity relationship (SAR) principles established across heteroaromatic sulfonyl fluorides demonstrate that electron-withdrawing substituents reduce hydrolytic degradation rates in aqueous buffers while maintaining sufficient electrophilicity for covalent target engagement [1]. In a comprehensive stability study of over 200 heteroaromatic sulfonyl halides, pyrazine-based sulfonyl fluorides bearing electron-withdrawing substituents exhibited extended half-lives in pH 7.4 buffer compared to electron-rich analogs, with the stability trend following Hammett σ parameters [1]. This positions 5-chloropyrazine-2-sulfonyl fluoride as having intermediate hydrolytic stability—more robust than unsubstituted pyrazine-2-sulfonyl fluoride in aqueous biomolecular assay conditions, yet retaining adequate reactivity for context-specific amino acid labeling [2].

Covalent warhead optimization Chemical biology probe design Electrophilicity tuning

Pyrazine Core Confers Distinct Chemoselectivity Profile Relative to Benzenesulfonyl Fluoride Scaffolds

The heteroaromatic pyrazine core of 5-chloropyrazine-2-sulfonyl fluoride generates a different amino acid residue labeling pattern compared to the widely used benzenesulfonyl fluoride scaffold. While benzenesulfonyl fluorides exhibit broad reactivity across serine, threonine, lysine, tyrosine, cysteine, and histidine residues [1], pyrazine-based sulfonyl fluorides demonstrate altered chemoselectivity due to the electron-deficient nature of the diazine ring. The presence of two ring nitrogen atoms in pyrazine increases the electrophilicity of the adjacent -SO₂F group compared to benzene analogs, while simultaneously altering steric accessibility to protein binding pockets [2]. This differential engagement profile is particularly relevant for fragment-based covalent ligand discovery, where distinct scaffolds sample different regions of the liganded proteome [3].

Covalent fragment screening Target engagement profiling Chemoproteomics

5-Chloro Substituent Enables Orthogonal Synthetic Diversification via Cross-Coupling

The chlorine atom at the 5-position of 5-chloropyrazine-2-sulfonyl fluoride provides an orthogonal synthetic handle that is absent in unsubstituted pyrazine sulfonyl fluorides or alkyl-substituted analogs. This enables sequential or parallel diversification strategies where the sulfonyl fluoride group participates in SuFEx chemistry while the chloro substituent undergoes transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. In contrast, 5-methylpyrazine-2-sulfonyl fluoride (CAS 2229561-18-4) and pyrazine-2-sulfonyl fluoride (CAS 2090368-34-4) lack this orthogonal handle, limiting them to single-point diversification from the -SO₂F group alone. The parallel medicinal chemistry potential of this dual-handle architecture has been validated through a 3-step protocol for generating diverse heterocyclic sulfonyl fluoride libraries [2].

Parallel medicinal chemistry Building block diversification SuFEx click chemistry

Sulfonyl Fluoride Group Provides Superior Hydrolytic Stability Versus Sulfonyl Chloride Analogs Under Aqueous Conditions

The sulfonyl fluoride (-SO₂F) group in 5-chloropyrazine-2-sulfonyl fluoride confers markedly superior hydrolytic stability compared to its sulfonyl chloride (-SO₂Cl) counterpart. Sulfonyl fluorides exhibit resistance to hydrolysis under physiological conditions (pH 7.4, 37°C), with S-F bond dissociation energy approximately 80-90 kcal/mol significantly exceeding that of S-Cl bonds (~60-70 kcal/mol) [1]. This stability hierarchy (fluorides > chlorides > bromides > iodides) is well-established across sulfonyl halides [2]. Consequently, 5-chloropyrazine-2-sulfonyl fluoride remains intact in aqueous biomolecular assays for extended periods, whereas the corresponding 5-chloropyrazine-2-sulfonyl chloride undergoes rapid hydrolysis, limiting its utility in biological contexts [1].

Aqueous stability Covalent warhead selection Bioconjugation

Recommended Application Scenarios for 5-Chloropyrazine-2-sulfonyl fluoride Based on Quantitative Differentiation Evidence


Covalent Fragment-Based Ligand Discovery Requiring Tunable Electrophilicity

The electron-withdrawing chloro substituent in 5-chloropyrazine-2-sulfonyl fluoride provides intermediate electrophilicity and hydrolytic stability, making it suitable for covalent fragment screening campaigns where excessive reactivity leads to promiscuous labeling and insufficient reactivity fails to capture weak binding events. Researchers designing focused covalent fragment libraries should select this compound when SAR exploration requires a pyrazine-based sulfonyl fluoride with modulated reactivity distinct from unsubstituted or methyl-substituted analogs [1]. The balanced stability-reactivity profile aligns with established criteria for sulfonyl fluoride warhead optimization [2].

Orthogonal Chemoproteomic Profiling with Scaffold-Dependent Target Engagement

The pyrazine core of 5-chloropyrazine-2-sulfonyl fluoride generates a distinct amino acid residue labeling fingerprint compared to benzenesulfonyl fluoride-based probes [1]. This scaffold-dependent chemoselectivity is valuable for chemoproteomic studies aiming to expand the liganded proteome beyond targets accessible to benzene-derived probes. Procurement of this compound is indicated for target identification campaigns where orthogonal sampling of nucleophilic residue space increases the probability of identifying novel ligandable sites [2].

Parallel Library Synthesis via Dual Orthogonal Handles

The presence of both the sulfonyl fluoride group (SuFEx handle) and the 5-chloro substituent (cross-coupling handle) enables two-directional diversification from a single building block [1]. This dual-handle architecture is specifically advantageous for parallel medicinal chemistry workflows generating structurally diverse sulfonyl fluoride libraries. In contrast, unsubstituted or alkyl-substituted pyrazine sulfonyl fluorides offer only the -SO₂F group for diversification, limiting library diversity [2]. Procurement should be prioritized when synthetic strategy demands orthogonal derivatization vectors from a single pyrazine core.

Aqueous Bioconjugation and Covalent Probe Development Requiring Physiological Stability

The sulfonyl fluoride group in 5-chloropyrazine-2-sulfonyl fluoride confers the requisite hydrolytic stability for biomolecular experiments conducted in aqueous buffers at physiological pH and temperature [1]. This property is essential for activity-based protein profiling, target engagement assays, and covalent inhibitor development. The corresponding sulfonyl chloride analog (5-chloropyrazine-2-sulfonyl chloride) is unsuitable for these applications due to rapid hydrolysis under identical conditions, reinforcing the procurement imperative for the fluoride derivative [2].

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